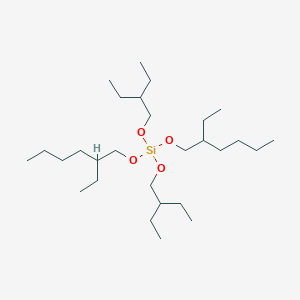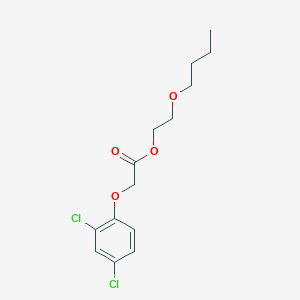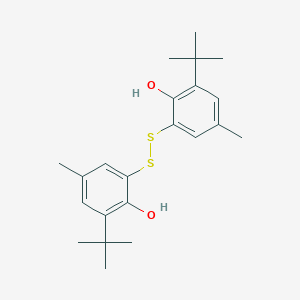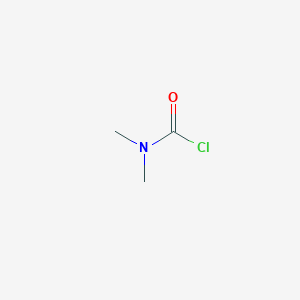
Dibromoacetaldehyde
Descripción general
Descripción
Dibromoacetaldehyde (DBA) is a chemical compound that is used in a variety of laboratory experiments. It is a colorless, volatile liquid that has a pungent odor and is highly flammable. DBA is an important reagent used in organic synthesis as well as in biochemical and physiological research. It has been used in a variety of scientific studies, including those related to drug development, drug metabolism, and biochemistry.
Aplicaciones Científicas De Investigación
Analysis and Stability in Drinking Water
Dibromoacetaldehyde is studied in the context of drinking water as a haloacetaldehyde (HA), a type of disinfection byproduct. Koudjonou and Lebel (2006) found that the stability of HAs, including this compound, varies with the species, pH, temperature, and storage period in water. The study highlights that these substances can significantly contribute to the pool of DBPs in drinking water Koudjonou & Lebel, 2006.
Comparative Toxicity in Drinking Water
Jeong et al. (2015) investigated the toxicity of haloacetaldehyde disinfection byproducts in drinking water, including this compound. This research provides a systematic comparison of their cytotoxicity and genotoxicity, emphasizing the need for further studies to protect public health and the environment Jeong et al., 2015.
Chemical Synthesis and Applications
Shinde et al. (2004) explored the thioacetalization of various aldehydes, including this compound, using different acids. This research has implications for chemical synthesis processes and the production of compounds for various applications Shinde, Borate, & Wakharkar, 2004.
Preparation and Identification in Carbohydrates
Research by Trister and Hibbert (1936) involved the condensation of this compound with glycerol, studying the resulting cyclic acetals. This work contributes to understanding the chemical properties and reactions of this compound in the context of carbohydrates Trister & Hibbert, 1936.
Role in Mutagenicity
Van Bladeren et al. (1981) studied the mutagenic activity of 1,2-dibromoethane, leading to the formation of bromoacetaldehyde, a close relative of this compound. The study contributes to understanding the toxicological aspects of such compounds Van Bladeren et al., 1981.
Formation and Impact in Water Treatment
Cuthbertson et al. (2020) examined the formation of this compound in the context of drinking water treatment. Their study helps to understand how treatment processes impact the occurrence and speciation of this compound and other disinfection byproducts Cuthbertson et al., 2020.
Mecanismo De Acción
Target of Action
Dibromoacetaldehyde is a halogenated product that primarily targets biological systems, particularly in marine alga . It is also a byproduct in drinking water .
Mode of Action
This compound is involved in the α-substitution reaction, a common reaction in the laboratory, where it halogenates aldehydes and ketones at their α positions . This reaction proceeds by acid-catalyzed formation of an enol intermediate .
Biochemical Pathways
It is known to participate in the halogenation of aldehydes and ketones, which is a typical α-substitution reaction .
Pharmacokinetics
It is known that halogenated products like this compound can have genotoxic effects . More research is needed to understand its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
This compound has been found to exhibit genotoxicity . It is highly cytotoxic compared to other Disinfection By-Product (DBP) chemical classes . The rank order of HAL genotoxicity is DBAL>CAL≈DBCAL>TBAL≈BAL>BDCAL>BCAL≈DCAL>IAL .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is a byproduct in drinking water, suggesting that its presence and effects can be influenced by water treatment processes . More research is needed to understand how various environmental factors affect its action.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
It is known to be a byproduct in drinking water and has been associated with genotoxicity This suggests that it may interact with various biomolecules, potentially causing DNA damage
Cellular Effects
Given its genotoxicity , it can be inferred that it may have significant effects on various types of cells and cellular processes. It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. More detailed studies are required to confirm these effects and elucidate the mechanisms involved.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
2,2-dibromoacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Br2O/c3-2(4)1-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVPMNIFAAGBOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184476 | |
| Record name | Acetaldehyde, dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3039-13-2 | |
| Record name | Acetaldehyde, dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003039132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetaldehyde, dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of dibromoacetaldehyde in the context of drinking water?
A1: this compound (DBAL) is classified as a haloacetaldehyde (HAL), a group of disinfection byproducts (DBPs) found in drinking water. DBPs form when disinfectants react with naturally occurring organic matter in water sources. While disinfection significantly reduced waterborne diseases, the presence of DBPs like DBAL raises concerns due to their potential toxicity. []
Q2: How does the toxicity of this compound compare to other haloacetaldehydes?
A2: Research indicates that DBAL exhibits significant cytotoxicity and genotoxicity compared to other HALs. In studies using Chinese hamster ovary cells, DBAL demonstrated cytotoxicity comparable to chloroacetaldehyde (CAL) and higher than other HALs like bromoacetaldehyde (BAL), dichloroacetaldehyde (DCAL), and trichloroacetaldehyde (TCAL). Furthermore, DBAL showed the highest genotoxicity among the tested HALs. []
Q3: Has this compound been observed in other chemical processes besides drinking water disinfection?
A3: While DBAL is recognized as a drinking water DBP, research also investigated its presence in other chemical contexts. Notably, studies exploring the radiolysis of aqueous 2,2,2-tribromoethanol solutions did not detect DBAL as a product. This finding contradicts previous reports suggesting DBAL formation during tribromoethanol's photochemical decomposition. []
Q4: Are there established methods for analyzing and quantifying this compound in various matrices?
A4: While the provided research excerpts don't detail specific analytical methods for DBAL, they highlight the importance of such methods. Accurate quantification and characterization of DBAL in complex matrices like water are crucial to assess its presence, concentration, and potential risks. Advanced analytical techniques, potentially coupled with validation studies, are necessary to achieve reliable and accurate measurements. []
Q5: What can you tell us about the conformational characteristics of this compound?
A5: Although the provided abstract doesn't give specifics, it mentions using nuclear magnetic resonance (NMR) for structural studies of this compound. This suggests researchers have investigated its conformational properties. NMR can elucidate the spatial arrangement of atoms within the molecule and provide insights into its preferred conformations, which can influence its reactivity and biological activity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B156321.png)

![1,4-Dioxaspiro[4.6]undec-6-ene](/img/structure/B156324.png)

![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B156327.png)
